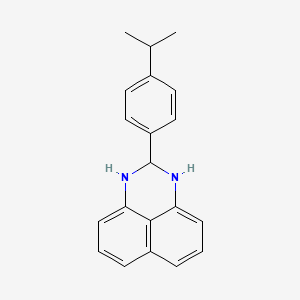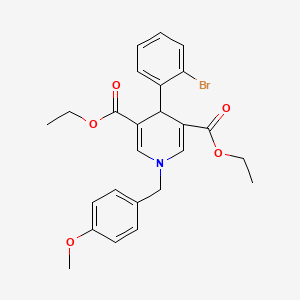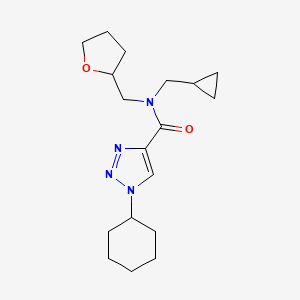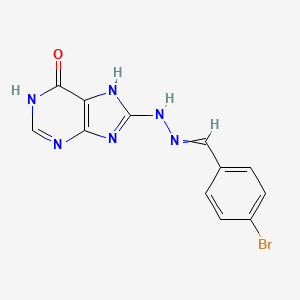
2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine, also known as IPP, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. IPP is a member of the perimidine family of compounds, which are characterized by their fused six-membered and five-membered ring structures. IPP has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine is not fully understood, but several studies have suggested that it may interact with specific receptors or enzymes in cells. For example, one study found that 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine binds to the receptor tyrosine kinase Axl, which is involved in cell proliferation and survival. Other studies have suggested that 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine may inhibit the activity of certain enzymes, such as protein kinases.
Biochemical and Physiological Effects
2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has been shown to exhibit a range of interesting biochemical and physiological effects. For example, several studies have reported that 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has anti-inflammatory properties, which may make it useful for treating inflammatory diseases. 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has also been shown to have anti-tumor activity in some cancer cell lines, although further research is needed to fully understand its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine in lab experiments is its high selectivity for certain proteins and receptors. This makes it a useful tool for studying specific cellular processes. However, one limitation of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine. One area of interest is the development of new synthetic methods for producing 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine and related compounds. Another area of research could involve the use of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine as a tool for studying protein-protein interactions in living cells. Finally, there may be potential applications for 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine in the development of new therapies for inflammatory diseases and cancer.
Synthesemethoden
The synthesis of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has been described in several research articles. One common method involves the reaction of 4-isopropylbenzaldehyde with 1,3-cyclohexanedione in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to yield pure 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine.
Wissenschaftliche Forschungsanwendungen
2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has been investigated for its potential applications in a variety of scientific research areas. One of the most promising areas of research involves the use of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine as a fluorescent probe for studying protein-protein interactions. 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has been shown to bind selectively to certain proteins, and its fluorescence properties make it a useful tool for monitoring protein-protein interactions in real-time.
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylphenyl)-2,3-dihydro-1H-perimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-13(2)14-9-11-16(12-10-14)20-21-17-7-3-5-15-6-4-8-18(22-20)19(15)17/h3-13,20-22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBILVOBHJIPKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-perimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6086882.png)
![ethyl 4-{[3-(ethoxycarbonyl)-4,4,4-trifluoro-3-hydroxybutanoyl]amino}benzoate](/img/structure/B6086890.png)
![2-(2,1,3-benzoxadiazol-5-ylmethyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086895.png)
![(cyclopropylmethyl){1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6086905.png)
![2-butyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6086909.png)

![6-(2-fluorobenzyl)-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B6086925.png)
![methyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6086930.png)




![2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B6086964.png)
